physical and chemical properties of 2-Bromo-4-methyl-1H-imidazole
physical and chemical properties of 2-Bromo-4-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-methyl-1H-imidazole is a halogenated heterocyclic compound that holds significant interest within the fields of medicinal chemistry and drug development. Its substituted imidazole core is a common motif in numerous biologically active molecules. The presence and position of the bromine and methyl groups on the imidazole ring offer valuable opportunities for synthetic modification and the exploration of structure-activity relationships (SAR). This document provides a comprehensive overview of the known physical and chemical properties of 2-Bromo-4-methyl-1H-imidazole, outlines a general synthetic approach, and discusses the potential for its application in pharmaceutical research based on the activities of related compounds.
Core Physical and Chemical Properties
While extensive experimental data for 2-Bromo-4-methyl-1H-imidazole is not widely published, the following table summarizes its key identifiers and known physical characteristics. For comparative purposes, data for structurally related brominated imidazoles are also included.
| Property | 2-Bromo-4-methyl-1H-imidazole | 2-Bromo-1H-imidazole | 4-Bromo-2-methyl-1H-imidazole[1] | 2-Bromo-1-methyl-1H-imidazole |
| CAS Number | 23328-88-3[2][3] | 16681-56-4 | 16265-11-5[1] | 16681-59-7 |
| Molecular Formula | C₄H₅BrN₂[2][3] | C₃H₃BrN₂ | C₄H₅BrN₂[1] | C₄H₅BrN₂ |
| Molecular Weight | 161.00 g/mol [3] | 146.97 g/mol | 161.00 g/mol [1] | 161.00 g/mol |
| Physical Form | Solid[3][4] | Solid | White solid[1] | Solid |
| Melting Point | Not Reported | 197-202 °C | 164-165 °C[1] | Not Reported |
| Boiling Point | Not Reported | Not Reported | Not Reported | 172 °C (lit.) |
| Storage Temperature | 2-8°C, inert atmosphere, dark[3][4] | 2-8°C | +20°C[1] | Not Reported |
| pKa (Predicted) | Not Reported | 11.23 ± 0.10[5] | Not Reported | 3.83 ± 0.25[6] |
Synthesis and Reactivity
The synthesis of 2-Bromo-4-methyl-1H-imidazole typically proceeds via the direct bromination of the parent heterocycle, 4-methylimidazole. This electrophilic substitution reaction is a common method for the halogenation of imidazole rings.
General Experimental Protocol: Bromination of 4-methylimidazole
The following is a generalized procedure based on established methods for the bromination of imidazoles. Optimization of reaction conditions, including the choice of brominating agent, solvent, and temperature, is crucial for achieving high yield and regioselectivity.
Materials:
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4-Methylimidazole
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Brominating agent (e.g., N-Bromosuccinimide (NBS), Bromine)
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Solvent (e.g., Dichloromethane (DCM), Chloroform, Acetic Acid)
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Base (optional, e.g., Sodium acetate)
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Sodium thiosulfate solution (for quenching)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Solvents for purification (e.g., Ethyl acetate, Hexanes)
Procedure:
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Dissolve 4-methylimidazole in an appropriate solvent in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution in an ice bath.
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Slowly add the brominating agent (e.g., N-Bromosuccinimide) portion-wise to the stirred solution. If using liquid bromine, it should be added dropwise.
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Allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature) and monitor its progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted bromine.
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Neutralize the mixture with a saturated solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 2-Bromo-4-methyl-1H-imidazole.
Logical Workflow for Synthesis:
Synthesis workflow for 2-Bromo-4-methyl-1H-imidazole.
Spectroscopic Analysis (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the C5-proton on the imidazole ring, a singlet for the methyl protons, and a broad singlet for the N-H proton. The chemical shift of the C5-proton will be influenced by the electron-withdrawing effect of the adjacent bromine atom.
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¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule. The C2 carbon, bonded to bromine, will likely appear at a downfield chemical shift.
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IR Spectroscopy: The infrared spectrum is expected to show characteristic peaks for N-H stretching (broad, ~3100-3400 cm⁻¹), C-H stretching of the methyl group and the imidazole ring (~2900-3100 cm⁻¹), C=N and C=C stretching within the imidazole ring (~1450-1600 cm⁻¹), and C-Br stretching (typically in the fingerprint region, <800 cm⁻¹).
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Potential Biological and Pharmacological Relevance
The imidazole nucleus is a well-established pharmacophore found in a wide array of therapeutic agents. Halogenated imidazoles, in particular, have garnered significant attention for their potential as anticancer, antifungal, and antibacterial agents.[7][8][9]
The bromine atom on the 2-Bromo-4-methyl-1H-imidazole scaffold serves as a versatile synthetic handle. It can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a diverse range of substituents. This modularity allows for the systematic exploration of the chemical space around the imidazole core to optimize biological activity and pharmacokinetic properties.
Potential Signaling Pathway Involvement (Hypothesized):
Given the known activities of other substituted imidazoles, it is plausible that derivatives of 2-Bromo-4-methyl-1H-imidazole could interact with various biological targets. For instance, many imidazole-containing compounds are known to inhibit enzymes such as kinases or cytochromes P450. A hypothetical drug discovery workflow starting from this compound is depicted below.
Drug discovery workflow utilizing 2-Bromo-4-methyl-1H-imidazole.
Conclusion
2-Bromo-4-methyl-1H-imidazole represents a valuable building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. While detailed experimental data for this specific molecule is limited, its structural similarity to other well-characterized brominated imidazoles provides a solid foundation for predicting its properties and reactivity. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the development of new chemical entities with tailored biological activities. Further research into the experimental characterization and biological evaluation of 2-Bromo-4-methyl-1H-imidazole and its derivatives is warranted to fully explore its potential.
References
- 1. barcelonafinechemicals.com [barcelonafinechemicals.com]
- 2. scbt.com [scbt.com]
- 3. 2-Bromo-4-methyl-1H-imidazole | 23328-88-3 [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. 2-Bromo-1H-imidazole CAS#: 16681-56-4 [m.chemicalbook.com]
- 6. 2-Bromo-1-methyl-1H-imidazole CAS#: 16681-59-7 [m.chemicalbook.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. 2-Bromo-1-methyl-1H-imidazole(16681-59-7) 1H NMR spectrum [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
